molecular formula C16H21N3O4S2 B2737319 N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide CAS No. 324053-18-1

N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide

カタログ番号: B2737319
CAS番号: 324053-18-1
分子量: 383.48
InChIキー: NPAHUVSSZJBMBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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生物活性

N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide, also known by its IUPAC name, exhibits a complex structure that suggests significant biological activity. This compound is characterized by its sulfonamide and sulfamoyl functional groups, which are known to enhance the pharmacological properties of various drugs.

  • Molecular Formula : C₁₆H₂₁N₃O₄S₂
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 324053-18-1

The compound's structure includes a dimethylsulfamoyl group attached to a 2,5-dimethylphenyl moiety and a benzenesulfonamide group, which collectively contribute to its potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis, thereby exerting antibacterial effects.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity through apoptosis induction and cell cycle arrest in cancer cells.
  • Antimicrobial Effects : The presence of the triazole ring in related compounds has been associated with antifungal and antibacterial properties, indicating potential applications in treating infections.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(dimethylsulfamoylamino)-2,5-dimethylphenyl)benzenesulfonamideSulfonamide; dimethylsulfamoylAntibacterial, Anticancer
5-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring; methoxy groupAntimicrobial
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanoneTriazole; nitro groupAntibacterial

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on similar sulfonamide derivatives demonstrated significant in vitro anticancer activity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Research has shown that compounds with sulfonamide groups exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
  • Pharmacokinetics and Toxicity : A study evaluating the pharmacokinetic profile of related compounds indicated favorable absorption and distribution characteristics, alongside low toxicity profiles in animal models . These findings support the potential for further development into therapeutic agents.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to synthesize N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sequential sulfonylation and amidation reactions. A standard route includes:

Sulfonation : Reacting a substituted aniline derivative (e.g., 2,5-dimethylaniline) with chlorosulfonic acid to form the sulfonyl chloride intermediate .

Amidation : Coupling the sulfonyl chloride with N,N-dimethylsulfamoyl amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Recrystallization from ethanol or acetone to obtain high-purity crystals for structural validation .
Key challenges include controlling reaction stoichiometry to avoid polysubstitution and optimizing solvent systems for crystallization.

Q. Basic: How is X-ray crystallography utilized to resolve the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal Growth : Slow evaporation of ethanolic solutions yields prismatic crystals suitable for diffraction .

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector, data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .

Refinement : The SHELX suite (e.g., SHELXL) refines the structure, with hydrogen atoms placed via riding models. Key parameters include torsion angles (e.g., C—SO₂—NH—C = -60.0° to -61.8°) and intermolecular hydrogen bonds (N—H⋯O) that stabilize the crystal lattice .

Q. Advanced: How do substituents on the aryl rings modulate conformational flexibility and bioactivity?

Methodological Answer:
Substituent effects are analyzed via comparative crystallography and computational modeling:

  • Conformational Analysis : Electron-withdrawing groups (e.g., nitro) increase planarity between the sulfonamide and aryl rings, while methyl groups induce gauche torsions (e.g., -61.0° in 2,5-dimethyl derivatives) .
  • Bioactivity Correlation : Structural analogs with para-nitro groups show enhanced enzyme inhibition (e.g., COX-2) due to improved π-stacking with hydrophobic enzyme pockets .
  • SAR Studies : Replacements at the dimethylsulfamoyl group (e.g., trifluoromethyl) alter solubility and target affinity, as seen in related sulfonamides .

Q. Advanced: What challenges arise in validating the crystal structure of sulfonamide derivatives?

Methodological Answer:
Critical validation steps include:

Disorder Modeling : Addressing rotational disorder in dimethyl groups using PART instructions in SHELXL .

Hydrogen Bonding : Validating N—H⋯O interactions (2.8–3.0 Å) via Hirshfeld surface analysis to confirm packing motifs .

Twinned Data : For high-symmetry crystals, twin refinement (e.g., BASF parameter in SHELXL) resolves overlapping reflections .

R-Factor Convergence : Ensuring R1 < 0.05 and wR2 < 0.15 through iterative refinement cycles .

Q. Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

Enzyme Inhibition :

  • COX-1/COX-2 Assay : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., prostaglandin H₂) .
  • Carbonic Anhydrase Inhibition : Monitor esterase activity with 4-nitrophenyl acetate .

Antimicrobial Screening :

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .

Q. Advanced: How can molecular docking predict target interactions for this sulfonamide?

Methodological Answer:

Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) and assign partial charges via the RESP method .

Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., COX-2, CA IX) using PDB entries (e.g., 6Q0 for benzenesulfonamide complexes) .

Docking Workflow :

  • Glide SP/XP : Score poses based on hydrogen bonding (e.g., sulfonamide O with Arg120) and hydrophobic contacts (e.g., methyl groups with Val89) .
  • MD Simulations : Validate stability via 100-ns trajectories in Desmond, analyzing RMSD and binding free energy (MM-GBSA) .

Q. Advanced: How do solvent systems influence crystallization and polymorph formation?

Methodological Answer:

Solvent Screening : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals (space group P2₁/c), while acetone favors orthorhombic forms .

Polymorph Control : Seeding with pre-characterized crystals and gradient cooling (0.5°C/min) ensures phase purity .

Hansen Parameters : High-polarity solvents (δD > 18 MPa¹/²) enhance solubility but may promote solvate formation .

Q. Basic: What spectroscopic techniques confirm the identity of synthesized batches?

Methodological Answer:

NMR :

  • ¹H NMR : Methyl groups at δ 2.3–2.5 ppm; sulfonamide NH at δ 7.2–7.5 ppm (DMSO-d₆) .
  • ¹³C NMR : Sulfonamide S=O carbons at δ 165–170 ppm .

IR : S=O stretches at 1150–1350 cm⁻¹; N—H bends at 1540–1600 cm⁻¹ .

MS : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 408.5 for C₁₈H₂₁N₃O₄S₂) .

Q. Advanced: How can QSAR models optimize the pharmacokinetic profile of this compound?

Methodological Answer:

Descriptor Calculation : Compute logP (2.5–3.5), PSA (90–110 Ų), and H-bond donors/acceptors using ChemAxon .

Model Training : Partial Least Squares (PLS) regression correlates structural features (e.g., nitro group count) with permeability (Caco-2 assay data) .

Toxicity Prediction : Use Derek Nexus to flag potential mutagenicity from aryl nitro groups .

Q. Advanced: What strategies mitigate metabolic instability in vivo?

Methodological Answer:

Metabolite ID : LC-MS/MS identifies primary oxidation sites (e.g., benzylic methyl groups) .

Stabilization :

  • Deuterium Exchange : Replace labile C—H bonds with C—D at methyl groups to slow CYP450 metabolism .
  • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

特性

IUPAC Name

N-[4-(dimethylsulfamoylamino)-2,5-dimethylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-12-11-16(18-25(22,23)19(3)4)13(2)10-15(12)17-24(20,21)14-8-6-5-7-9-14/h5-11,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHUVSSZJBMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)N(C)C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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